molecular formula C6H13NO2 B12889454 (3S,4S)-1-ethylpyrrolidine-3,4-diol

(3S,4S)-1-ethylpyrrolidine-3,4-diol

Cat. No.: B12889454
M. Wt: 131.17 g/mol
InChI Key: NJSDJKSVOXUBMF-WDSKDSINSA-N
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Description

(3S,4S)-1-ethylpyrrolidine-3,4-diol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with an ethyl group and two hydroxyl groups at the 3 and 4 positions, respectively. The stereochemistry of the compound is defined by the (3S,4S) configuration, which plays a crucial role in its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-ethylpyrrolidine-3,4-diol can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts to ensure the correct stereochemistry. For instance, the compound can be synthesized via the reduction of a corresponding ketone or aldehyde precursor using chiral reducing agents.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the desired reduction. The reaction conditions are optimized to maximize yield and ensure the purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-ethylpyrrolidine-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(3S,4S)-1-ethylpyrrolidine-3,4-diol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-1-ethylpyrrolidine-3,4-diol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target. The hydroxyl groups play a crucial role in forming hydrogen bonds with the active sites of enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-ethylpyrrolidine-3,4-diol: The enantiomer of the compound with opposite stereochemistry.

    1-ethylpyrrolidine-3,4-dione: A related compound with carbonyl groups instead of hydroxyl groups.

    1-methylpyrrolidine-3,4-diol: A similar compound with a methyl group instead of an ethyl group.

Uniqueness

(3S,4S)-1-ethylpyrrolidine-3,4-diol is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its enantiomers and analogs. This uniqueness makes it valuable in asymmetric synthesis and as a chiral ligand in various applications.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3S,4S)-1-ethylpyrrolidine-3,4-diol

InChI

InChI=1S/C6H13NO2/c1-2-7-3-5(8)6(9)4-7/h5-6,8-9H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

NJSDJKSVOXUBMF-WDSKDSINSA-N

Isomeric SMILES

CCN1C[C@@H]([C@H](C1)O)O

Canonical SMILES

CCN1CC(C(C1)O)O

Origin of Product

United States

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